![molecular formula C18H23N3OS B10866059 1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea
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Overview
Description
1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea is a compound that belongs to the thiourea class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data.
Antibacterial Activity
Several studies have reported the antibacterial properties of thiourea derivatives, including this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains are crucial for understanding its efficacy.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 50 | |
Staphylococcus aureus | 40 | |
Pseudomonas aeruginosa | 30 |
The compound demonstrated significant antibacterial activity, comparable to standard antibiotics like ceftriaxone.
Antiviral Activity
Research has explored the antiviral potential of thiourea derivatives. In particular, compounds similar to this compound have been tested against viruses such as HIV and influenza.
- HIV : The antiviral activity was assessed using an MT-4 cell line, where several derivatives showed varying degrees of inhibition but did not surpass subtoxic concentrations.
- Influenza : A study indicated that certain thiourea derivatives exhibited MIC values ranging from 16 µg/mL to 48 µg/mL against various strains of influenza viruses, suggesting potential for further development in antiviral therapies .
Anticancer Activity
Thioureas have also been investigated for their anticancer properties. A notable study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines.
These findings indicate that compounds like this compound may inhibit cancer cell proliferation effectively.
Case Studies
-
Study on Antibacterial Properties :
In a study evaluating various thiourea derivatives, it was found that modifications in the phenyl group significantly affected the antibacterial potency. The introduction of electron-donating groups improved activity against Gram-positive bacteria . -
Antiviral Screening :
A series of thiourea compounds were screened against different viruses, showing promising results against herpes simplex virus with some derivatives achieving an EC50 value as low as 9.9 µg/mL . -
Cytotoxicity Assessment :
A comprehensive cytotoxicity assessment revealed that while many thioureas exhibited high activity against cancer cell lines, they maintained low toxicity towards normal cells, highlighting their potential therapeutic index .
Chemical Reactions Analysis
Synthetic Pathways
Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates under controlled conditions. For this compound:
-
Proposed Synthesis :
R-NH2+Ar-NCS→R-NH-CS-NH-Ar
Reaction of 3-ethoxypropylamine with 4-(phenylamino)phenyl isothiocyanate in dry toluene or DMF at 60–80°C for 6–12 hours.Key Conditions :
Complexation with Metal Ions
Thioureas act as bidentate ligands via sulfur and nitrogen donors. For example:
-
Cu(II) Complexation :
Thiourea+CuCl2→[Cu(Thiourea)2Cl2]
Metal Ion | Stoichiometry | Observed Activity (MIC) | Reference |
---|---|---|---|
Cu(II) | 1:2 (M:L) | 2 µg/mL (MRSA) |
Cyclization Reactions
Thioureas participate in cyclization to form heterocycles. For instance:
-
Triazine Formation : Reaction with aldehydes and orthoformates yields 1,3,5-triazine-2,4-dithiones .
Thiourea+RCHO+HC(OR)3→Triazinethione
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom:
R-NH-CS-NH-Ar+CH3I→R-NH-C(SCH3)-NH-Ar -
Acylation : Forms thioacetamide derivatives with acetyl chloride .
Thermal Stability
Polymeric thiourea derivatives (e.g., containing sulfone and azo groups) exhibit stability up to 300°C , as shown by TGA . While data for this specific derivative is absent, its aromatic substituents likely enhance thermal resistance.
Biological Activity
Though not directly tested, structurally related thioureas show:
-
Antimicrobial Activity : IC₅₀ values of 50–60 µg/mL against cholinesterases .
-
Antimycobacterial Effects : 4x stronger than isoniazid for halogenated analogs .
Spectroscopic Characterization
-
¹H NMR :
Key Challenges and Limitations
Properties
Molecular Formula |
C18H23N3OS |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C18H23N3OS/c1-2-22-14-6-13-19-18(23)21-17-11-9-16(10-12-17)20-15-7-4-3-5-8-15/h3-5,7-12,20H,2,6,13-14H2,1H3,(H2,19,21,23) |
InChI Key |
YIDDQGJJPZUYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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